molecular formula C13H13NO3 B8184769 2-[(1S,2S)-2-Hydroxy-cyclopentyl]-isoindole-1,3-dione

2-[(1S,2S)-2-Hydroxy-cyclopentyl]-isoindole-1,3-dione

Cat. No.: B8184769
M. Wt: 231.25 g/mol
InChI Key: ZXTFPDUHMAZCKF-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1S,2S)-2-Hydroxy-cyclopentyl]-isoindole-1,3-dione is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . This compound is known for its unique structure, which includes a hydroxy-cyclopentyl group attached to an isoindole-dione core.

Preparation Methods

The synthesis of 2-[(1S,2S)-2-Hydroxy-cyclopentyl]-isoindole-1,3-dione involves several steps. One common method includes the cyclization of a suitable precursor under specific reaction conditions. The industrial production of this compound typically involves the use of advanced organic synthesis techniques to ensure high yield and purity .

Chemical Reactions Analysis

2-[(1S,2S)-2-Hydroxy-cyclopentyl]-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(1S,2S)-2-Hydroxy-cyclopentyl]-isoindole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1S,2S)-2-Hydroxy-cyclopentyl]-isoindole-1,3-dione involves its interaction with specific molecular targets. The hydroxy-cyclopentyl group plays a crucial role in its binding affinity and activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate certain biochemical processes .

Comparison with Similar Compounds

2-[(1S,2S)-2-Hydroxy-cyclopentyl]-isoindole-1,3-dione can be compared with other similar compounds such as:

    2-Hydroxy-cyclopentyl-isoindole-1,3-dione: Similar in structure but may have different functional groups.

    Cyclopentyl-isoindole-1,3-dione: Lacks the hydroxy group, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties .

Properties

IUPAC Name

2-[(1S,2S)-2-hydroxycyclopentyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-11-7-3-6-10(11)14-12(16)8-4-1-2-5-9(8)13(14)17/h1-2,4-5,10-11,15H,3,6-7H2/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTFPDUHMAZCKF-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)O)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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